molecular formula C15H8Br2Cl2N2O3S B13931882 3,5-Dibromo-2-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid CAS No. 586391-86-8

3,5-Dibromo-2-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid

Cat. No.: B13931882
CAS No.: 586391-86-8
M. Wt: 527.0 g/mol
InChI Key: XFSBGZUKWWFYAW-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid is a complex organic compound characterized by the presence of bromine, chlorine, and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-2-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps, starting from simpler aromatic compounds. The process often includes halogenation, acylation, and thiolation reactions. Specific conditions such as temperature, solvents, and catalysts are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to handle the hazardous reagents and conditions. The process is optimized for efficiency, cost-effectiveness, and safety, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or electrophiles like alkyl halides, under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3,5-Dibromo-2-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

    Biology: Investigated for its potential as a biochemical probe, enzyme inhibitor, or ligand for studying protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, such as polymers, dyes, and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibromobenzoic acid: A simpler analog with similar bromine substitution but lacking the additional functional groups.

    2,5-Dichlorobenzoic acid: Contains chlorine atoms but lacks the bromine and thiourea moieties.

    3,5-Dibromo-2-hydroxybenzoic acid: Similar bromine substitution with a hydroxyl group instead of the thiourea and dichlorobenzoyl groups.

Uniqueness

3,5-Dibromo-2-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid is unique due to its combination of bromine, chlorine, and sulfur atoms, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

586391-86-8

Molecular Formula

C15H8Br2Cl2N2O3S

Molecular Weight

527.0 g/mol

IUPAC Name

3,5-dibromo-2-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid

InChI

InChI=1S/C15H8Br2Cl2N2O3S/c16-6-3-9(14(23)24)12(10(17)4-6)20-15(25)21-13(22)8-5-7(18)1-2-11(8)19/h1-5H,(H,23,24)(H2,20,21,22,25)

InChI Key

XFSBGZUKWWFYAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NC(=S)NC2=C(C=C(C=C2Br)Br)C(=O)O)Cl

Origin of Product

United States

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